molecular formula C9H11N3O2 B1457516 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 933709-02-5

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1457516
CAS No.: 933709-02-5
M. Wt: 193.2 g/mol
InChI Key: ZIKYOZKSDQFNBW-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The carboxylic acid group is attached to the 4-position of the pyrimidine ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis route for this compound is not available in the retrieved literature.


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring attached to a pyrimidine ring at the 6-position . The carboxylic acid group is attached to the 4-position of the pyrimidine ring . The exact three-dimensional structure and the spatial orientation of substituents could not be found in the retrieved literature.

Scientific Research Applications

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives are significant in organic chemistry for their heteroatom-containing compounds, demonstrating substantial biological and medicinal applications. They are used as recognition units in the synthesis of optical sensors and have diverse biological implications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes in various scientific studies, indicating their broad applicability in biological sensing and interaction analysis (Jindal & Kaur, 2021).

Anti-inflammatory Properties

Research on pyrimidines has unveiled their potential in exhibiting anti-inflammatory effects by inhibiting the expression and activities of key inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins. This highlights their application in developing anti-inflammatory agents, demonstrating the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).

Broad Pharmacological Activity

The extensive class of pyrimidine derivatives is recognized for a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, and antiparasitic effects. This versatility makes the pyrimidine core a promising scaffold for the development of new biologically active compounds, serving as a basis for further pharmaceutical research and drug development (Chiriapkin, 2022).

Application in Heterocyclic Chemistry

Pyrimidine derivatives are integral in heterocyclic chemistry for their fascinating variability and properties in creating complex chemical structures. Their role in forming coordination complexes, along with their spectroscopic, magnetic, and electrochemical activities, underscores their significance in advanced chemical studies and materials science (Boča et al., 2011).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, derived from pyrimidine scaffolds, has shown extensive applicability in medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. The utilization of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds exemplifies the innovative approaches in chemical synthesis leveraging pyrimidine derivatives, highlighting their critical role in developing lead molecules for therapeutic purposes (Parmar et al., 2023).

Biochemical Analysis

Biochemical Properties

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are essential for regulating cell growth, differentiation, and survival. Furthermore, this compound can impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can promote cell growth and survival, while at higher doses, it may induce cytotoxic effects and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that excessively high doses of this compound can lead to adverse effects, including organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKYOZKSDQFNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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